molecular formula C8H8N2O2 B7900099 6-methoxy-1H-indazol-3-ol

6-methoxy-1H-indazol-3-ol

Cat. No.: B7900099
M. Wt: 164.16 g/mol
InChI Key: BSMAHLLCCMSTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the Cu(OAc)2-catalyzed reaction, which forms the N-N bond using oxygen as the terminal oxidant . This method involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, followed by cyclization in the presence of Cu(OAc)2 and DMSO under an O2 atmosphere .

Industrial Production Methods: Industrial production of indazoles, including this compound, often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal-catalyzed approaches, such as those using copper or silver catalysts, are preferred for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-methoxy-1H-indazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methoxy and hydroxy groups, which enhance its chemical reactivity and biological activity.

Properties

IUPAC Name

6-methoxy-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMAHLLCCMSTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512874
Record name 6-Methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787580-89-6
Record name 6-Methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.